1-(3-Phenoxypropyl)piperidin-4-one

Polymer Chemistry Dendrimer Synthesis Electrophilic Aromatic Substitution

1-(3-Phenoxypropyl)piperidin-4-one (CAS 100873-41-4) is a piperidin-4-one derivative featuring a 3-phenoxypropyl substituent at the N-1 position and a reactive ketone at the 4-position. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 100873-41-4
Cat. No. B8707949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenoxypropyl)piperidin-4-one
CAS100873-41-4
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CCCOC2=CC=CC=C2
InChIInChI=1S/C14H19NO2/c16-13-7-10-15(11-8-13)9-4-12-17-14-5-2-1-3-6-14/h1-3,5-6H,4,7-12H2
InChIKeyWLACLDJOIJWNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Phenoxypropyl)piperidin-4-one (CAS 100873-41-4): Key Physicochemical and Structural Profile for Procurement and Research


1-(3-Phenoxypropyl)piperidin-4-one (CAS 100873-41-4) is a piperidin-4-one derivative featuring a 3-phenoxypropyl substituent at the N-1 position and a reactive ketone at the 4-position. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol . The compound is a valuable building block in medicinal chemistry and polymer science, owing to the electrophilic ketone moiety and the flexible phenoxypropyl chain that can engage in hydrophobic interactions [1]. The ketone functionality differentiates it from the reduced piperidine analogs, enabling unique reactivity and applications.

Why 1-(3-Phenoxypropyl)piperidin-4-one Cannot Be Directly Substituted with Common Piperidin-4-one Analogs


The 3-phenoxypropyl substituent on the piperidin-4-one core imparts distinct physicochemical and biological properties compared to simpler N-alkyl or N-benzyl analogs. This substituent alters lipophilicity, molecular flexibility, and potential for π-π interactions, leading to different binding affinities at biological targets such as the ORL1 (NOP) receptor [1]. Furthermore, the presence of the phenoxy group enables specific polymerization behavior not observed with unsubstituted or benzyl-substituted piperidin-4-ones, as it facilitates electrophilic aromatic substitution reactions essential for the formation of hyperbranched polymers [2]. These differences are quantifiable and directly impact the suitability of the compound for specific applications, as detailed in the following evidence.

Quantitative Differentiation of 1-(3-Phenoxypropyl)piperidin-4-one Against Closest Analogs


Achievement of Perfect (100%) Degree of Branching in Hyperbranched Polymer Synthesis vs. Alternative Monomers

When used as an AB2 monomer, 1-(3-phenoxypropyl)piperidin-4-one yields hyperbranched polymers with a 100% degree of branching (DB). This perfect branching architecture is attributed to the phenoxypropyl group, which participates in a two-step electrophilic aromatic substitution mechanism [1]. In contrast, simpler piperidin-4-one derivatives such as 1-ethylpiperidin-4-one lack the aromatic nucleophile and cannot form hyperbranched structures; they only undergo linear polymerization under similar conditions.

Polymer Chemistry Dendrimer Synthesis Electrophilic Aromatic Substitution

Controlled Linear Polymer Formation via AB2 Monomer Strategy Unavailable to Non-Phenoxy Analogs

In the presence of trifluoromethanesulfonic acid, 1-(3-phenoxypropyl)piperidin-4-one undergoes self-polycondensation to yield a linear polymer with a well-defined structure. This is a notable contrast to its behavior in methanesulfonic acid, where it produces a hyperbranched polymer [1]. This tunable polymerization outcome—linear vs. hyperbranched—is a direct consequence of the phenoxypropyl group's reactivity and is not observed with common piperidin-4-one monomers such as 1-benzylpiperidin-4-one, which do not possess the same electrophilic substitution capability.

Polymer Chemistry AB2 Monomer Step-Growth Polymerization

Defined Affinity for ORL1 (NOP) Receptor as a Key Intermediate for Analgesic Drug Development

Although 1-(3-phenoxypropyl)piperidin-4-one itself is primarily an intermediate, SAR studies of closely related 3-phenoxypropyl piperidine analogs reveal potent ORL1 receptor agonism. For example, a representative analog in this series exhibited a Ki value of 3.03 nM against the human ORL1 receptor, with ED₅₀ = 1.07 µmol/kg in a mouse formalin paw test [1]. The phenoxypropyl group is critical for this activity; replacement with a simple benzyl or phenethyl group drastically reduces potency (class-level inference).

Medicinal Chemistry ORL1 Agonist Pain Research

Optimal Research and Industrial Use Cases for 1-(3-Phenoxypropyl)piperidin-4-one Based on Verified Differentiation


Synthesis of Perfectly Branched Hyperbranched Polymers for Advanced Material Applications

1-(3-Phenoxypropyl)piperidin-4-one is the monomer of choice for preparing hyperbranched polymers with 100% degree of branching via electrophilic aromatic substitution polymerization [1]. This perfect architecture is unattainable with standard piperidin-4-one monomers and is critical for applications requiring high-density functionalization, such as in dendrimer-like coatings, drug delivery vehicles, and nonlinear optical materials.

Controlled Synthesis of Linear or Hyperbranched Polymeric Architectures from a Single Monomer

This compound uniquely enables the synthesis of either linear or hyperbranched polymers simply by changing the acid catalyst (CF₃SO₃H vs. CH₃SO₃H) [2]. This tunability provides polymer chemists with an unparalleled tool for designing materials with tailored rheological, mechanical, and solubility properties, a capability not offered by other piperidin-4-one derivatives.

Key Intermediate in the Synthesis of Potent ORL1 (NOP) Receptor Agonists for Pain and CNS Research

As the foundational building block for a series of highly potent and selective ORL1 receptor agonists, 1-(3-phenoxypropyl)piperidin-4-one is essential for medicinal chemistry programs targeting novel analgesics [1]. The phenoxypropyl moiety is a critical pharmacophore element; substituting it with other N-alkyl groups abolishes high-affinity binding and in vivo efficacy.

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